
Phenethyltriphenylphosphonium bromide
概要
説明
Phenethyltriphenylphosphonium bromide is classified as an arylphosophonium salt . It has a CAS Number of 53213-26-6 and a molecular weight of 447.35 . The IUPAC name for this compound is triphenyl (2-phenylethyl)phosphonium bromide .
Synthesis Analysis
While specific synthesis methods for Phenethyltriphenylphosphonium bromide were not found, similar compounds such as phosphonium hexatungstate compounds have been synthesized by reacting sodium tungstate with various phosphonium bromides .Molecular Structure Analysis
The InChI code for Phenethyltriphenylphosphonium bromide is 1S/C26H24P.BrH/c1-5-13-23(14-6-1)21-22-27(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26;/h1-20H,21-22H2;1H/q+1;/p-1 .Physical And Chemical Properties Analysis
Phenethyltriphenylphosphonium bromide is a solid with a melting point of 216°C . It should be stored at 4°C in a sealed container, away from moisture .科学的研究の応用
Chemical Reactions and Synthesis
- Phenethyltriphenylphosphonium bromide undergoes thermal rearrangement to 2-arylethyltriphenylphosphonium bromides and can be directly formed through reactions involving styrene, HBr, and triphenylphosphine. This suggests its utility in specialized chemical synthesis processes (Okuma et al., 2007).
- In the realm of phosphonium salts, various studies illustrate their synthesis and potential applications in organic chemistry. For instance, the mechanochemical synthesis of phosphonium salts demonstrates an environmentally friendly method, offering alternatives to traditional solvent-based approaches (Balema et al., 2002).
Antibacterial and Antiviral Applications
- A composite combining brilliant blue, reduced graphene oxide, and tetradecyltriphenylphosphonium bromide demonstrates significant antibacterial activity, highlighting the potential of phosphonium bromide derivatives in creating advanced antibacterial solutions (Cai et al., 2011).
- A cationic polyacrylamide featuring butyltriphenylphosphonium bromide as an active moiety shows promising antibacterial and antiviral properties, indicating its potential use in hygiene products or water treatment processes (Xue et al., 2014).
Material Science and Catalysis
- Phosphonium salts like tetraphenylphosphonium bromide are investigated for their stability and potential degradation products, which can affect the solubility of various radionuclides. Such studies are crucial in applications like waste management and environmental science (Aldridge et al., 2007).
- The study of the micellization and catalytic activity of phosphonium bromide compounds, like cetyltrimethylammonium bromide, offers insights into their application in catalysis and surface science (Zakharova et al., 2003).
Environmental and Corrosion Studies
- Certain phosphonium bromide derivatives, such as cetyltriphenylphosphonium bromide, have been studied for their inhibitive effect on steel corrosion in acidic solutions. This underscores their potential application in corrosion prevention (Wanees, 2016).
- Phosphonium-based deep eutectic solvents, including derivatives of phosphonium bromides, are being explored for their application in CO2 capture, which is a vital area in combating climate change (Ghaedi et al., 2017).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
triphenyl(2-phenylethyl)phosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24P.BrH/c1-5-13-23(14-6-1)21-22-27(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26;/h1-20H,21-22H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOPGHMKDMNSLIR-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24BrP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenethyltriphenylphosphonium bromide | |
CAS RN |
53213-26-6 | |
| Record name | 53213-26-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165203 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | PHENETHYLTRIPHENYLPHOSPHONIUM BROMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

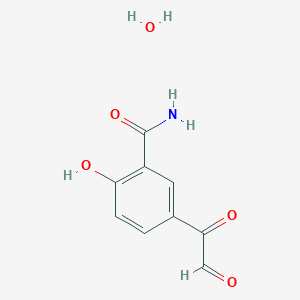
![2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B114732.png)
![N-(Cyclopropylmethyl)-N-[1-(pyridin-4-yl)ethyl]thiourea](/img/structure/B114737.png)
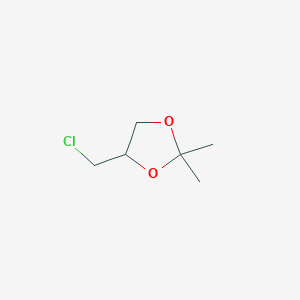
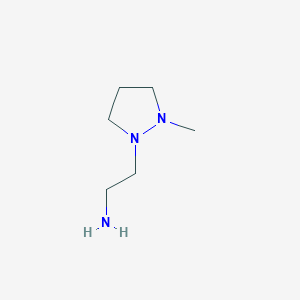
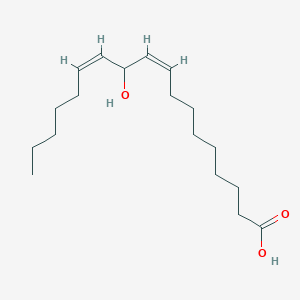
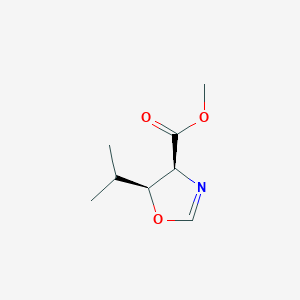
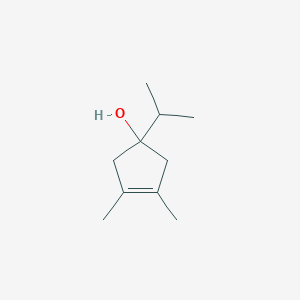
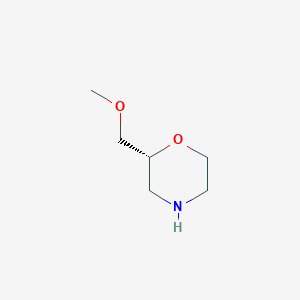
![N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-3-(2-nitroimidazol-1-yl)propanamide](/img/structure/B114751.png)
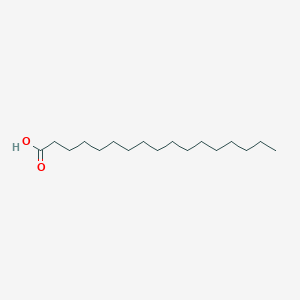
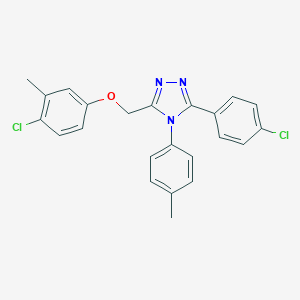
![3-[(hydroxyamino)methylidene]-1H-1,8-naphthyridine-2,4-dione](/img/structure/B114761.png)
![3,4-Dihydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B114763.png)